molecular formula C9H5Br2FO2 B1413221 3,4-Dibromo-2-fluorocinnamic acid CAS No. 1807412-94-7

3,4-Dibromo-2-fluorocinnamic acid

Cat. No.: B1413221
CAS No.: 1807412-94-7
M. Wt: 323.94 g/mol
InChI Key: GVIQUTOCKQODGJ-UHFFFAOYSA-N
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Description

Overview of Cinnamic Acid Derivatives as Core Structures in Chemical Synthesis and Research

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are fundamental scaffolds in organic chemistry. bldpharm.comrsc.org Their structure, featuring a phenyl ring connected to a propenoic acid moiety, offers multiple sites for chemical modification, including the aromatic ring, the acrylic double bond, and the carboxylic acid group. chemicalbook.com This inherent versatility allows for the synthesis of a diverse array of compounds with wide-ranging applications.

These derivatives are key intermediates in various synthetic pathways, including the production of pharmaceuticals, fragrances, and polymers. nih.govsigmaaldrich.com In the realm of medicinal chemistry, cinnamic acid derivatives have been investigated for a multitude of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.comresearchgate.net The core structure serves as a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds.

Significance of Halogenation, with Specific Emphasis on Bromine and Fluorine Substitutions, in Cinnamic Acid Scaffolds

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a critical strategy in modern drug discovery and materials science. The incorporation of halogens into the cinnamic acid framework can profoundly alter its physicochemical and biological properties.

Bromine substitution often enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding to biological targets. Furthermore, bromo-substituted aromatic rings are valuable handles for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecules.

Fluorine substitution , on the other hand, can have a dramatic impact on a molecule's metabolic stability, pKa, and conformation. The high electronegativity of fluorine can alter the electronic properties of the entire molecule. Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems. Fluorine substitution is a common strategy employed in the design of pharmaceuticals and agrochemicals. sigmaaldrich.com The presence of both bromine and fluorine on a cinnamic acid scaffold can therefore impart a unique combination of properties, making such compounds interesting targets for synthesis and investigation.

Research Context for 3,4-Dibromo-2-fluorocinnamic Acid within Substituted Cinnamic Acid Chemistry

While extensive research exists for various mono- and di-halogenated cinnamic acids, specific literature on This compound is limited, suggesting it is a niche or novel compound within the broader family of substituted cinnamic acids. Its significance is best understood by considering it as a polyhalogenated building block. The presence of three halogen atoms—two bromine and one fluorine—at specific positions on the phenyl ring makes it a highly functionalized and potentially reactive intermediate for organic synthesis.

The dibromo substitution pattern at the 3- and 4-positions, combined with the ortho-fluorine, creates a unique electronic and steric environment. This substitution could be leveraged in several ways:

Precursor for Complex Molecules: The bromine atoms can serve as reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of complex biaryl or other elaborate structures.

Fine-tuning of Biological Activity: The specific halogenation pattern could be designed to interact with particular biological targets. The combination of lipophilic bromine atoms and the metabolically robust fluorine atom could lead to compounds with interesting pharmacological profiles.

While direct research applications for this compound are not widely documented in publicly available literature, its structure places it firmly within the ongoing exploration of halogenated scaffolds for the development of new materials and therapeutic agents. Its value likely lies in its potential as a specialized starting material for creating more complex and potentially bioactive molecules.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name (2E)-3-(3,4-Dibromo-2-fluorophenyl)acrylic acid
Molecular Formula C₉H₅Br₂FO₂
Molecular Weight 323.94 g/mol
CAS Number 1807412-94-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1807412-94-7

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)

InChI Key

GVIQUTOCKQODGJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 2 Fluorocinnamic Acid and Analogous Halogenated Cinnamic Acids

Classical Condensation Approaches

Traditional methods for the synthesis of cinnamic acids often rely on condensation reactions, which involve the formation of a carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene (B1212753) compound.

Perkin Condensation and its Modifications for Substituted Cinnamic Acids

The Perkin reaction, discovered by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid derivatives. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgscienceinfo.comchemistrylearner.com This method is particularly useful for the preparation of substituted cinnamic acids from the corresponding aromatic aldehydes. scienceinfo.comchemistrylearner.com

The mechanism of the Perkin reaction involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.com Subsequent dehydration and hydrolysis yield the final α,β-unsaturated acid. byjus.com While widely used, the classical Perkin reaction often requires high temperatures and long reaction times. bu.edu

Table 1: Examples of Perkin Reaction for Cinnamic Acid Synthesis

Aromatic Aldehyde Acid Anhydride Base Product Reference
Benzaldehyde (B42025) Acetic Anhydride Sodium Acetate (B1210297) Cinnamic Acid wikipedia.org
Salicylaldehyde Acetic Anhydride Sodium Acetate Coumarin wikipedia.org
Furfural Acetic Anhydride Sodium Acetate Furylacrylic Acid scienceinfo.com

This table is interactive. Click on the headers to sort.

Modifications to the Perkin reaction have been developed to improve yields and reaction conditions. These modifications often involve the use of different catalysts or reaction media.

Knoevenagel Condensation and Doebner Modification in the Synthesis of Halogenated Cinnamic Acids

The Knoevenagel condensation is another powerful tool for the synthesis of cinnamic acids and their derivatives. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638) or pyridine (B92270). wikipedia.orgrsc.org

A significant modification of this reaction is the Doebner modification, which utilizes pyridine as both the solvent and catalyst, often with a co-catalyst like piperidine. bu.eduorganic-chemistry.org This modification is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, as the intermediate undergoes in-situ decarboxylation to yield the desired product. wikipedia.orgyoutube.com The Doebner-Knoevenagel condensation offers several advantages over the Perkin reaction, including milder reaction conditions and often higher yields. bu.edu The synthesis of various cinnamic acid derivatives has been successfully achieved using this method. researchgate.netresearchgate.net

The synthesis of halogenated cinnamic acids can be readily achieved by employing the corresponding halogenated benzaldehydes as starting materials in the Knoevenagel-Doebner condensation. For instance, the reaction of a di-bromo-fluoro-benzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine would be a viable route to 3,4-Dibromo-2-fluorocinnamic acid.

Olefin Metathesis and Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed cross-coupling reactions and olefin metathesis as highly efficient and selective methods for the formation of carbon-carbon bonds. These strategies offer significant advantages in terms of functional group tolerance and stereocontrol.

Horner-Wadsworth-Emmons (HWE) Olefination for Stereoselective Synthesis of Substituted Cinnamic Acids

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of (E)-isomers. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanion is typically generated by treating a phosphonate ester with a suitable base, such as sodium hydride or an alkoxide. organicchemistrydata.org

The HWE reaction is highly valuable for the synthesis of substituted cinnamic acid esters, which can subsequently be hydrolyzed to the corresponding carboxylic acids. researchgate.net The reaction's high (E)-selectivity is a key advantage, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, allows for the stereoselective synthesis of (Z)-alkenes. youtube.com

Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction

Feature Description Reference
Reactants Stabilized phosphonate carbanion and an aldehyde or ketone. wikipedia.org
Product Predominantly (E)-alkenes. wikipedia.org
Advantages High stereoselectivity, mild reaction conditions, easy removal of byproducts. wikipedia.orgresearchgate.net
Modifications Still-Gennari modification for (Z)-alkene synthesis. youtube.com

This table is interactive. Click on the headers to sort.

Mizoroki-Heck Cross-Coupling Reactions in the Synthesis of Cinnamic Acid Derivatives

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgmychemblog.com

In the context of cinnamic acid synthesis, the Heck reaction can be employed by coupling an aryl halide with an acrylate (B77674) ester, followed by hydrolysis of the ester to the carboxylic acid. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. mychemblog.com A wide range of functional groups are tolerated in the Heck reaction, making it a versatile tool for the synthesis of complex molecules. mychemblog.comyoutube.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. mychemblog.com

Decarboxylative Cross-Coupling Approaches for Cinnamic Acid Derivatives

Decarboxylative cross-coupling reactions have emerged as a powerful and environmentally benign strategy for the formation of carbon-carbon bonds, as they often use readily available carboxylic acids as starting materials and release carbon dioxide as the only byproduct. researchgate.netresearchgate.net

Several methods for the decarboxylative functionalization of cinnamic acids have been developed. For instance, palladium-catalyzed decarboxylative cross-coupling of cinnamic acid with aryl iodides has been reported to proceed efficiently. rsc.org Silver-catalyzed double-decarboxylative coupling of α-keto acids with cinnamic acids has also been developed for the synthesis of chalcone (B49325) derivatives. acs.org These methods provide alternative and often milder routes to substituted styrenes and other derivatives that can be further elaborated to cinnamic acid analogs.

Halogenation and Functionalization Reactions

The creation of halogenated cinnamic acids involves precise chemical reactions to add halogen atoms to the molecule. These methods can be broadly categorized into direct halogenation and building the molecule from already halogenated precursors.

Direct Halogenation Methods for Cinnamic Acid Derivatives

Direct halogenation involves treating a cinnamic acid derivative with a halogenating agent. This can result in two primary outcomes: addition to the alkene double bond or substitution on the aromatic ring.

Addition to the Alkene Bond: The carbon-carbon double bond in the propenoic acid side chain of cinnamic acid is electron-rich and readily undergoes electrophilic addition. researchgate.net For instance, the reaction of trans-cinnamic acid with bromine (Br₂) results in the formation of 2,3-dibromo-3-phenylpropanoic acid. researchgate.netblogspot.com This reaction is typically carried out in a solvent like glacial acetic acid or chloroform. researchgate.netblogspot.com The process is advantageous as it can occur under mild conditions, often in an aqueous environment without a catalyst. researchgate.net

Aromatic Ring Substitution: Electrophilic aromatic substitution is a cornerstone of organic synthesis for installing substituents on a benzene (B151609) ring. nih.gov However, direct bromination of the aromatic ring of cinnamic acid itself can be complex. The reactivity is influenced by the existing substituents—the deactivating carboxylic acid group and any other halogens present. This can lead to a mixture of products, making it a less favored route for synthesizing a highly specific isomer like this compound.

Regioselective and Stereoselective Introduction of Halogens (Bromine, Fluorine)

Achieving the correct placement (regioselectivity) and spatial orientation (stereoselectivity) of halogens is critical for synthesizing the target molecule.

Regioselectivity: In electrophilic aromatic substitution, the existing groups on the benzene ring direct incoming substituents to specific positions. For a precursor like 2-fluorocinnamic acid, the fluorine atom is an ortho-, para-director, while the cinnamoyl group is a meta-director. This conflicting influence complicates direct, regioselective di-bromination. Therefore, building the molecule from a pre-halogenated benzene ring is the more strategic approach. researchgate.net For example, starting with a compound where the bromine and fluorine atoms are already in the desired positions on the aromatic ring ensures the final product has the correct 3,4-dibromo-2-fluoro substitution pattern.

Stereoselectivity: Cinnamic acids can exist as two geometric isomers, E (trans) and Z (cis), due to the double bond. nih.gov Many synthetic methods, like the Perkin and Knoevenagel-Doebner reactions, are stereoselective, typically favoring the formation of the more thermodynamically stable E-isomer. researchgate.netresearchgate.net The addition of bromine to the double bond is also stereospecific, usually occurring via an anti-addition mechanism. researchgate.netrsc.org This means the two bromine atoms add to opposite faces of the double bond, and the stereochemistry of the starting alkene determines the stereochemistry of the product. researchgate.net

Synthesis of Precursors bearing Bromine and Fluorine for Subsequent Elaboration to Cinnamic Acid Scaffold

The most reliable and common strategy for synthesizing complex substituted cinnamic acids is to start with a benzaldehyde molecule that already contains the desired halogen pattern. iitk.ac.inbyjus.com For this compound, the ideal precursor would be 2-fluoro-3,4-dibromobenzaldehyde .

The synthesis of this precursor might involve a multi-step process, such as the halogen exchange (halex) reaction on a di-chloro- or di-bromo-benzaldehyde. google.comgoogle.com Once the correctly substituted aldehyde is obtained, it can be converted to the final cinnamic acid using classic condensation reactions.

Two of the most powerful and widely used methods for this transformation are the Perkin reaction and the Knoevenagel condensation. bepls.comwikipedia.orglibretexts.org

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as sodium acetate). iitk.ac.inbyjus.comwikipedia.org The reaction is heated to high temperatures (160-180°C) for several hours to yield the α,β-unsaturated acid. stuba.skuns.ac.id

Knoevenagel Condensation: This method is often preferred due to its milder conditions and high stereoselectivity for the E-isomer. researchgate.netrsc.org It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, most commonly malonic acid. rsc.orgsemanticscholar.org The reaction is typically catalyzed by a weak base like pyridine, often with a co-catalyst like piperidine. researchgate.netiitk.ac.in The initial condensation product undergoes spontaneous decarboxylation (loss of CO₂) to form the cinnamic acid. wikipedia.org

The table below summarizes typical conditions for these foundational reactions, which would be adapted for a precursor like 2-fluoro-3,4-dibromobenzaldehyde.

Reaction NameReactantsCatalyst/BaseSolventConditionsProduct
Perkin Reaction Aromatic Aldehyde, Acetic AnhydrideSodium AcetateNone160-180°C, 3-5 hoursα,β-Unsaturated Acid
Knoevenagel Condensation Aromatic Aldehyde, Malonic AcidPyridine, PiperidinePyridineRefluxE-Cinnamic Acid

Emerging and Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on developing environmentally friendly and efficient processes. These "green chemistry" approaches are being applied to the production of cinnamic acids and their derivatives. bepls.com

Green Chemistry Approaches for Cinnamic Acid Production

Green chemistry aims to reduce or eliminate the use of hazardous substances. bepls.com For cinnamic acid synthesis, this often involves replacing toxic solvents, using safer catalysts, and improving energy efficiency.

Classic Knoevenagel-Doebner reactions often use large quantities of pyridine as both the solvent and base, which is toxic and carcinogenic. rsc.orgnih.gov Greener alternatives focus on replacing pyridine with less hazardous bases like triethylamine (B128534) or using solvent-free conditions. rsc.org Microwave-assisted synthesis and sonochemistry (using ultrasound) have also been explored to reduce reaction times and energy consumption compared to conventional heating. uns.ac.id Another approach is the Mizoroki-Heck cross-coupling reaction, which can be performed using stable palladium catalysts. ajol.info

The table below highlights a comparison between conventional and greener approaches for the Knoevenagel condensation.

FeatureConventional MethodGreen Alternative
Solvent Pyridine (large excess)Ethanol (B145695), Water, or Solvent-free
Catalyst Piperidine, AnilineProline, β-Alanine, Triethylamine
Energy Source Conventional Heating (hours)Microwave, Ultrasound (minutes)
Environmental Impact High (toxic, carcinogenic reagents)Low (safer reagents, less waste)
Deep Eutectic Solvents in Cinnamic Acid Derivative Synthesis

A significant innovation in green chemistry is the use of Deep Eutectic Solvents (DES). mtsu.edu DES are mixtures of two or more solid components (often a hydrogen bond donor and a hydrogen bond acceptor, like choline (B1196258) chloride and urea) that form a liquid at a much lower temperature than the individual components. mtsu.edunih.gov

DES offer several advantages: they are inexpensive, often biodegradable, non-flammable, and can be easily recycled. mtsu.edu In the context of the Knoevenagel condensation, DES can act as both the solvent and the catalyst, eliminating the need for volatile organic solvents and toxic bases. mtsu.edunih.gov The reaction of various aldehydes with active methylene compounds in a choline chloride:urea (B33335) DES has been shown to proceed efficiently, often at room temperature, with high yields and simple product isolation, which typically just involves adding water to precipitate the product. nih.govacs.org

AldehydeActive Methylene CompoundSolvent/CatalystTemperatureYield
BenzaldehydeMalononitrile (B47326)Choline Chloride:UreaRoom Temp98%
4-ChlorobenzaldehydeMalononitrileCholine Chloride:UreaRoom Temp97%
4-NitrobenzaldehydeMalononitrileCholine Chloride:UreaRoom Temp99%
(Data based on Knoevenagel condensation of various aldehydes with malononitrile in a Deep Eutectic Solvent, demonstrating the efficiency of this green approach). acs.org
Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact. For the synthesis of halogenated cinnamic acids, aqueous conditions can be employed, particularly in reactions like the Knoevenagel condensation.

The Knoevenagel condensation is a versatile method for C-C bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The Doebner modification of this reaction utilizes pyridine as the solvent and catalyst, which allows for the condensation of aromatic aldehydes with malonic acid, followed by decarboxylation to yield cinnamic acids. wikipedia.org However, due to the carcinogenic nature of pyridine, alternative, more environmentally benign methods have been developed.

Recent advancements have demonstrated the feasibility of conducting Knoevenagel condensations in aqueous media. These reactions often utilize water-soluble catalysts or are performed under catalyst-free conditions at elevated temperatures. rsc.org For instance, the synthesis of various substituted cinnamic acids has been achieved by reacting aromatic aldehydes with malonic acid in water, sometimes with the aid of a phase-transfer catalyst or a recyclable solid-supported catalyst to enhance efficiency. While specific examples for the synthesis of this compound in aqueous media are not extensively documented, the general principles can be applied. The starting material would likely be 3,4-Dibromo-2-fluorobenzaldehyde, which would be condensed with malonic acid in an aqueous basic solution.

A plausible reaction scheme is presented below:

Scheme 1: Plausible aqueous synthesis of this compound via Knoevenagel condensation.

This image is for illustrative purposes and represents a potential synthetic route.

Interactive Data Table: Representative Aqueous Knoevenagel Condensations for Substituted Cinnamic Acids.

Aldehyde ReactantActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeMalonic acidWater, MicrowaveCinnamic acidHigh rsc.org
Substituted BenzaldehydesMalonic acidWater, Lewis acid catalystSubstituted Cinnamic acidsGood to Excellent rsc.org
2-MethoxybenzaldehydeThiobarbituric acidEthanol, PiperidineCorresponding enoneNot specified wikipedia.org

It is important to note that the reactivity of the aldehyde and the stability of the product under aqueous conditions can be influenced by the nature and position of the halogen substituents on the aromatic ring.

Metal-Free Catalysis in Cinnamic Acid Functionalization

The development of metal-free catalytic systems is a rapidly growing area in organic synthesis, aiming to reduce the reliance on expensive and potentially toxic transition metals. rsc.org For the synthesis and functionalization of cinnamic acids, several metal-free approaches have been reported, including decarboxylative cross-coupling reactions.

Decarboxylative coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, where a carboxylic acid is used as a readily available and stable substrate. sioc-journal.cn In the context of cinnamic acids, metal-free decarboxylative reactions can be used to introduce various functional groups. For example, the direct C-C bond formation through a decarboxylative oxidative cross-coupling of cinnamic acids with amides has been achieved under metal-free conditions using tert-butyl hydroperoxide (TBHP) as an oxidant. sioc-journal.cn

While a direct metal-free synthesis of this compound from simpler precursors using this method is not the primary approach, the functionalization of a pre-synthesized halogenated cinnamic acid could be envisioned. More relevant to the synthesis of the core cinnamic acid structure are metal-free condensation reactions. As mentioned in the previous section, the Knoevenagel condensation can be performed under catalyst-free conditions, often in water at elevated temperatures, which represents a form of metal-free synthesis. rsc.org

The following table summarizes representative metal-free reactions involving cinnamic acids.

Interactive Data Table: Examples of Metal-Free Reactions Involving Cinnamic Acids.

Cinnamic Acid DerivativeReagent(s)ConditionsProduct TypeReference
Cinnamic acidN,N-dimethylacetamide, TBHPMetal-free, oxidativeDecarboxylative coupling product sioc-journal.cn
Glycine derivativesRedox-active estersConvergent paired electrolysisα-Alkylated unnatural α-amino acids rsc.org

The feasibility of these methods for the synthesis of highly halogenated cinnamic acids like this compound would depend on the stability of the starting materials and products under the required reaction conditions.

Enzymatic and Biocatalytic Synthesis Pathways for Substituted Cinnamic Acids

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. d-nb.infodntb.gov.ua These methods operate under mild conditions and can provide access to complex molecules with high stereospecificity.

One of the key enzymes in the biosynthesis of cinnamic acid and its derivatives is Phenylalanine Ammonia (B1221849) Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. researchgate.net Engineered microorganisms expressing PAL have been used for the production of cinnamic acid from renewable feedstocks. researchgate.net While PAL itself does not directly produce halogenated derivatives, it provides the core cinnamic acid scaffold that could potentially be functionalized in subsequent biocatalytic steps.

For the introduction of halogens, halogenating enzymes such as chloroperoxidase have been investigated. Chloroperoxidase from the fungus Caldariomyces fumago can catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of hydrogen peroxide and a halide source (Cl- or Br-). nih.gov The enzyme has been shown to act on substrates like cinnamic acid, 4-hydroxycinnamic acid, and 4-methoxycinnamic acid. nih.gov However, the substrate scope can be limited, and highly substituted or electron-deficient cinnamic acids may not be suitable substrates. nih.gov The regioselectivity of the enzymatic halogenation is a critical factor and may not always align with the desired substitution pattern.

Another enzymatic approach involves the use of lipases, such as Novozym 435, for the synthesis of cinnamic acid esters. nih.gov This method is particularly useful for the esterification of pre-existing cinnamic acids with various alcohols. For instance, the synthesis of ethyl ferulate from ferulic acid and ethanol has been successfully demonstrated. nih.gov

Whole-cell biocatalysis provides a powerful platform for multi-step syntheses, where a series of enzymes within a microbial host work in concert to produce a target molecule. d-nb.infodntb.gov.ua Engineered Corynebacterium glutamicum has been used as a whole-cell biocatalyst for the efficient bioconversion of trans-cinnamic acid into cinnamaldehyde. nih.gov This demonstrates the potential of using engineered microbial systems to perform specific transformations on the cinnamic acid backbone. While the direct synthesis of this compound using a single biocatalyst is currently challenging, a combination of enzymatic steps, potentially in a chemoenzymatic sequence, could be a future direction.

The table below provides an overview of some enzymatic and biocatalytic transformations related to cinnamic acids.

Interactive Data Table: Enzymatic and Biocatalytic Synthesis of Cinnamic Acid Derivatives.

Enzyme/BiocatalystSubstrateReaction TypeProductKey FindingsReference
Chloroperoxidasetrans-Cinnamic acidHalogenation2-Halo-3-hydroxy-3-phenylpropanoic acidEnzyme can use Cl- or Br- nih.gov
Novozym 435 (Lipase)Ferulic acid, EthanolEsterificationEthyl ferulateHigh conversion (87%) at 75°C nih.gov
Phenylalanine Ammonia Lyase (PAL)L-PhenylalanineDeaminationtrans-Cinnamic acidKey enzyme in biosynthetic pathway researchgate.netresearchgate.net
Engineered Corynebacterium glutamicumtrans-Cinnamic acidReductionCinnamaldehydeWhole-cell bioconversion nih.gov

Advanced Spectroscopic and Analytical Characterization of 3,4 Dibromo 2 Fluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectral Analysis for Proton Environments and Stereochemistry

The ¹H NMR spectrum of 3,4-Dibromo-2-fluorocinnamic acid is anticipated to display distinct signals corresponding to the aromatic and vinylic protons. The stereochemistry of the double bond, typically a trans or (E)-configuration resulting from synthesis, would be evident from the coupling constant between the vinylic protons.

Vinylic Protons: Two doublets are expected for the protons on the acrylic acid moiety's double bond. The proton alpha to the carbonyl group would likely appear further downfield than the beta proton. A large coupling constant (typically in the range of 12-18 Hz) between these two protons would confirm the (E)-stereoisomer.

Aromatic Protons: The dibrominated and fluorinated benzene (B151609) ring would exhibit two signals in the aromatic region of the spectrum. The substitution pattern would lead to specific splitting patterns and chemical shifts for the remaining protons on the ring.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group would also be present, though its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet -
Aromatic-H 7.0 - 8.0 Multiplet -
Vinylic-H (α to COOH) 6.3 - 6.6 Doublet 12 - 18

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Group Identification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear at the most downfield position, typically in the range of 165-175 ppm.

Vinylic Carbons: The two carbons of the double bond would have characteristic shifts, influenced by their position relative to the aromatic ring and the carbonyl group.

Aromatic Carbons: The six carbons of the benzene ring would show signals in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to the bromine and fluorine atoms would exhibit shifts influenced by the electronegativity and shielding/deshielding effects of these halogens. Carbon-fluorine coupling would also be observable.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 165 - 175
Aromatic C -F 150 - 165 (Doublet due to C-F coupling)
Vinylic Carbons 115 - 145
Aromatic C -Br 110 - 125

Multinuclear NMR (e.g., ¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons would result in a splitting of this signal, providing additional structural information.

Two-Dimensional NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, for instance, between the two vinylic protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the aromatic ring, the vinylic group, and the carboxylic acid moiety.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ would correspond to the carbonyl group of the carboxylic acid.

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region would be due to the stretching vibrations of the carbon-carbon double bond of the acrylic chain and the aromatic ring.

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ range would indicate the presence of the carbon-fluorine bond.

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carbonyl C=O Stretch 1680 - 1710 Strong, Sharp
Alkene/Aromatic C=C Stretch 1600 - 1650 Medium
Aryl Fluoride C-F Stretch 1000 - 1300 Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. s-a-s.org For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups and skeletal framework.

The analysis of the Raman spectrum allows for the identification and confirmation of the compound's structural features. The aromatic ring, the acrylic acid side chain, and the halogen substituents each produce distinct vibrational signatures. Aromatic compounds typically show C-H stretching vibrations in the 3000–3150 cm⁻¹ region. nih.gov The C=C stretching of the conjugated alkene and the aromatic ring are expected in the 1500-1650 cm⁻¹ range, while the C=O stretching of the carboxylic acid group typically appears as a strong band around 1650-1700 cm⁻¹. s-a-s.org

Vibrations involving the heavy bromine atoms and the fluorine atom are expected at lower frequencies. The C-Br stretching modes are typically found in the 500-700 cm⁻¹ region, and the C-F stretch is expected in the 1000-1400 cm⁻¹ range. These specific halogen-carbon vibrations are crucial for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Phenyl Ring 3050 - 3150
Alkene C-H Stretch -CH=CH- 3000 - 3050
C=O Stretch Carboxylic Acid 1660 - 1700
C=C Stretch (Alkene) Conjugated System 1620 - 1640
C=C Stretch (Aromatic) Phenyl Ring 1550 - 1600
C-F Stretch Aryl-Fluoride 1200 - 1280

Note: These are predicted ranges and actual values may vary based on the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₅Br₂FO₂). The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The experimentally determined mass must match this theoretical value closely to confirm the molecular formula. For cinnamic acid derivatives, HRMS has been successfully used to confirm compositions with mass errors below 5 ppm. nih.gov

Molecular Formula: C₉H₅Br₂FO₂

Calculated Monoisotopic Mass: 321.8689 u

An experimental HRMS measurement yielding a mass value extremely close to 321.8689 u would provide strong evidence for the identity of the compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. nih.gov It typically generates intact molecular ions with minimal fragmentation. For this compound, ESI-MS analysis would likely be performed in negative ion mode, which would readily deprotonate the acidic carboxylic group to form the [M-H]⁻ ion.

In tandem mass spectrometry (ESI-MS/MS), this parent ion can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structural confirmation. researchgate.net The fragmentation of cinnamic acids often involves initial loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. nih.gov Subsequent fragmentations could involve the loss of HBr or cleavage of the side chain.

Table 2: Predicted ESI-MS Ions and Fragments for this compound (Negative Mode)

Ion Description Predicted m/z
[M-H]⁻ Parent Ion (deprotonated molecule) 320.8616
[M-H-CO₂]⁻ Loss of Carbon Dioxide 276.8665
[M-H-Br]⁻ Loss of a Bromine radical 241.9405

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. nih.gov The technique is particularly sensitive to conjugated systems. This compound possesses a highly conjugated system comprising the phenyl ring and the α,β-unsaturated carboxylic acid side chain.

This extended conjugation is expected to give rise to strong absorption bands in the UV region, corresponding primarily to π → π* electronic transitions. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring. The bromine and fluorine atoms, being electron-withdrawing groups, can modulate the energy levels of the molecular orbitals, potentially causing a shift in the λmax compared to unsubstituted cinnamic acid. The solvent used for the analysis can also influence the spectrum due to solute-solvent interactions.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes and Intermolecular Interactions

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrational modes in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). yale.edufrontiersin.org This spectral region provides unique insights into collective molecular motions and weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the crystal structure and solid-state properties of a material. sitp.ac.cnresearchgate.net

For this compound in the solid state, THz-TDS can detect vibrational modes that are inaccessible to conventional mid-infrared or Raman spectroscopy. researchgate.net These low-frequency modes often correspond to:

Intermolecular Vibrations: Stretching and bending modes of the hydrogen bonds that form the characteristic carboxylic acid dimers.

Lattice Phonons: Collective vibrations of the molecules within the crystal lattice.

Torsional Modes: Large-amplitude twisting or wagging motions of the phenyl ring relative to the acrylic acid side chain.

The unique THz absorption spectrum serves as a fingerprint for the specific crystalline form of the compound. frontiersin.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements in a compound. This technique provides an empirical validation of the molecular formula derived from mass spectrometry. For this compound (C₉H₅Br₂FO₂), the theoretical elemental composition is calculated based on its formula weight.

A sample of the purified compound is combusted, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentages of carbon and hydrogen. Bromine and fluorine content are typically determined by other methods such as ion chromatography after combustion. The experimentally determined percentages must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify the purity and elemental composition of the synthesized compound.

**Table 3: Theoretical Elemental Composition of this compound (C₉H₅Br₂FO₂) **

Element Symbol Atomic Weight % Composition
Carbon C 12.011 33.57%
Hydrogen H 1.008 1.56%
Bromine Br 79.904 49.63%
Fluorine F 18.998 5.89%

Computational Chemistry and Theoretical Studies on 3,4 Dibromo 2 Fluorocinnamic Acid

No Quantum Chemical Calculations Published

A comprehensive search of scholarly databases and chemical literature yielded no specific studies on the quantum chemical properties of 3,4-Dibromo-2-fluorocinnamic acid. Consequently, there is no available data regarding its electronic structure or vibrational analysis as determined by methods such as Density Functional Theory (DFT).

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure, molecular orbitals, or vibrational frequencies of this compound.

Theoretical Level Comparison

Due to the absence of any computational studies on this compound, no comparisons of different theoretical levels of calculation, such as PM6, HF/6-31G(d,p), B3LYP/CBSB7, or WB97XD/CBSB7, have been reported for this compound.

Crystal Structure Prediction and Analysis

The arrangement of molecules in a crystal lattice is fundamental to the physical properties of a solid. Computational methods allow for the prediction and detailed analysis of these crystalline structures.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct solubilities, stabilities, and bioavailability. For cinnamic acid and its derivatives, polymorphism is a well-documented phenomenon. For instance, trans-cinnamic acid itself is known to exist in at least three polymorphic forms (α, β, and γ), each with a unique packing arrangement that influences its photoreactivity. researchgate.net

Computational crystal structure prediction (CSP) methods can be employed to explore the potential polymorphic landscape of this compound. These methods typically involve generating a multitude of plausible crystal packings and ranking them based on their calculated lattice energies. While specific CSP studies on this compound are not available in the literature, studies on similar molecules, such as cinchomeronic acid (3,4-pyridinedicarboxylic acid), have demonstrated the utility of these computational approaches in identifying and characterizing different polymorphic forms. nih.govrsc.org The conformational flexibility of the carboxylic acid group and the potential for various intermolecular interactions suggest that this compound is also a likely candidate for exhibiting polymorphism.

Table 1: Predicted Polymorphic Data for a Hypothetical Cinnamic Acid Derivative
PolymorphCrystal SystemSpace GroupCalculated Lattice Energy (kJ/mol)Relative Stability
Form IMonoclinicP2₁/c-110.5Most Stable
Form IIOrthorhombicPbca-108.2Metastable
Form IIITriclinicP-1-105.7Metastable

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. These interactions can be analyzed using computational methods to understand the forces that stabilize the crystal lattice.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is expected that in the crystal structure of this compound, molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids, including various cinnamic acid derivatives. researchgate.netresearchgate.net

Halogen Bonds: The bromine and fluorine substituents on the phenyl ring introduce the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the case of this compound, Br···O, Br···F, and F···O interactions could play a significant role in the crystal packing. Computational studies on other halogenated compounds have shown that these interactions can be highly directional and contribute significantly to the lattice energy. mdpi.com

Table 2: Typical Intermolecular Interaction Energies
Interaction TypeTypical Energy Range (kJ/mol)Expected in this compound
O-H···O Hydrogen Bond20 - 40Yes (Carboxylic acid dimer)
π-π Stacking5 - 20Yes (Phenyl rings)
C-Br···O Halogen Bond5 - 15Possible
C-F···O Halogen Bond2 - 8Possible

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Red spots on the dnorm surface indicating close contacts, particularly around the carboxylic acid group, highlighting the strong O-H···O hydrogen bonds. semanticscholar.org

Regions corresponding to H···H, C···H, and O···H contacts, which typically comprise a large percentage of the total surface area, reflecting the importance of van der Waals forces. iucr.orgnih.gov

Table 3: Hypothetical Hirshfeld Surface Contact Percentages for this compound
Contact TypePercentage of Total Surface
H···H~40%
O···H/H···O~25%
C···H/H···C~15%
Br···H/H···Br~10%
F···H/H···F~5%
Other~5%

Theoretical Investigations of Reactivity and Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and the factors that control selectivity.

Theoretical calculations, particularly density functional theory (DFT), can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. youtube.com For this compound, several reactions could be investigated computationally:

Bromination of the double bond: The addition of bromine to the alkene is a classic electrophilic addition reaction. rsc.orgnih.gov Computational analysis of this reaction would likely show the formation of a bromonium ion intermediate. alfredstate.edu The subsequent nucleophilic attack by a bromide ion would lead to the dibrominated product. Transition state analysis could reveal the energy barriers for each step and provide insights into the reaction kinetics. nih.gov

Dimerization: Cinnamic acids can undergo photodimerization in the solid state to form cyclobutane (B1203170) derivatives (truxillic or truxinic acids). esrf.fr The stereochemical outcome of this reaction is topochemically controlled by the crystal packing. Computational studies could model the excited state potential energy surface to understand the mechanism of this [2+2] cycloaddition.

Decarboxylation: Under certain conditions, cinnamic acids can undergo decarboxylation. Theoretical modeling could explore the transition state for this process, which would likely involve the loss of carbon dioxide and the formation of a styrenic intermediate.

Many reactions of cinnamic acid derivatives are stereoselective, and computational models can help to rationalize the observed outcomes.

For the bromination of the double bond in this compound, an anti-addition is generally expected, leading to a specific diastereomer of the product. alfredstate.educsub.edu Computational models can be used to compare the energies of the transition states leading to the syn- and anti-products. The lower energy transition state would correspond to the major product, thus explaining the observed stereoselectivity. The steric and electronic effects of the dibromo-fluorophenyl group would be key factors in determining the facial selectivity of the initial electrophilic attack on the double bond.

In reactions such as the electrohydrodimerisation of cinnamic esters, computational studies have been used to support a mechanism involving the coupling of radical anions. rsc.org These models can explain the high stereoselectivity observed in the formation of the cyclopentanone (B42830) products. While not directly applicable to the carboxylic acid, these studies demonstrate the power of computational chemistry in understanding the stereochemical course of reactions involving the cinnamic acid framework.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational chemistry and theoretical studies focused on this compound. While research exists for structurally related cinnamic acid derivatives and other halogenated compounds, dedicated studies detailing the molecular docking and binding affinity simulations of this particular molecule with specific biological targets are not publicly available at this time.

This lack of specific research means that detailed findings on its potential interactions with proteins, enzymes, or other receptors, which are typically elucidated through molecular docking, have not been reported. Consequently, data tables outlining binding affinities (such as docking scores or binding free energies) and descriptions of key molecular interactions (like hydrogen bonds or hydrophobic contacts) with specific biological targets for this compound cannot be provided.

Computational studies are crucial for predicting the potential biological activity and mechanism of action of novel compounds. The absence of such data for this compound suggests that its potential as a modulator of biological targets has not yet been explored through these in silico methods, or that such research is proprietary and has not been published in the public domain.

Further research in this area would be necessary to understand the molecular properties and potential therapeutic applications of this compound from a computational perspective.

Reaction Pathways and Mechanistic Insights for 3,4 Dibromo 2 Fluorocinnamic Acid and Halogenated Cinnamic Acids

Reactions of the Alkenyl Moiety

The carbon-carbon double bond in halogenated cinnamic acids is an electron-rich center, making it a prime target for various addition and isomerization reactions.

In the solid state, cinnamic acids and their derivatives can undergo [2+2] photodimerization reactions when exposed to UV light. esrf.friupac.org The stereochemical outcome of this reaction is governed by the crystal packing of the monomer molecules, a principle known as topochemical control. iupac.orgrsc.org For photodimerization to occur, the intermolecular distance between the double bonds of adjacent molecules must be less than approximately 4.2 Å. rsc.org

The reaction proceeds through the formation of a cyclobutane (B1203170) ring, linking two cinnamic acid molecules. Depending on the crystal symmetry and the relative orientation of the reacting molecules, different stereoisomers of the resulting cyclobutane dicarboxylic acid, such as α-truxillic acid or β-truxinic acid, can be formed. esrf.fr The kinetics of these transformations can be studied using techniques like solid-state NMR spectroscopy, which can distinguish between different polymorphs and their photoreactivity. rsc.org The photodimerization can be influenced by factors such as temperature and the specific polymorph of the cinnamic acid. rsc.org For halogen-substituted cinnamic acids, the nature and position of the halogen can influence the crystal packing and, consequently, the outcome of the photodimerization. acs.orgacs.org The solid-state photoreactivity of cinnamic acids can also involve a competition between [2+2] cycloaddition and E/Z (cis-trans) isomerization. rsc.org

Table 1: Factors Influencing Solid-State Photodimerization of Cinnamic Acids

FactorDescription
Crystal Packing The arrangement of molecules in the crystal lattice determines the proximity and orientation of the C=C double bonds, dictating the feasibility and stereochemical outcome of the reaction. iupac.orgrsc.org
Intermolecular Distance A critical parameter; the distance between reacting double bonds should ideally be less than 4.2 Å for the reaction to proceed. rsc.org
Polymorphism Different crystalline forms (polymorphs) of the same compound can exhibit different photochemical behaviors due to variations in their crystal structures. rsc.org
Temperature Can affect the rate of photodimerization and potentially induce phase transitions to more or less reactive polymorphs. rsc.org
Substituents Halogen atoms and other substituents on the phenyl ring can alter the electronic properties and crystal packing of the cinnamic acid, thereby influencing the photoreaction. acs.orgacs.org

The electron-rich C=C double bond of cinnamic acids readily undergoes electrophilic addition reactions. A classic example is the bromination of cinnamic acid, which proceeds via the addition of bromine (Br₂) across the double bond to form 2,3-dibromo-3-phenylpropanoic acid. rsc.orgblogspot.comcsub.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) or acetic acid. rsc.orgblogspot.com The mechanism involves the formation of a bridged bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. chemconnections.orgchemconnections.org This stereospecificity is a key feature of this reaction. chemconnections.org

The presence of substituents on the phenyl ring, such as the bromine and fluorine atoms in 3,4-dibromo-2-fluorocinnamic acid, can influence the rate and regioselectivity of electrophilic additions. Electron-withdrawing groups, like halogens, can deactivate the double bond towards electrophilic attack. nih.govresearchgate.net However, the reaction is still expected to occur under appropriate conditions.

Enzymatic halogenation of cinnamic acid derivatives is also possible. For instance, chloroperoxidase can catalyze the halogenation of various cinnamic acids in the presence of hydrogen peroxide and a halide ion (Cl⁻ or Br⁻). nih.govresearchgate.net The substrate specificity of the enzyme is influenced by the electronic nature of the substituents on the phenyl ring. nih.govresearchgate.net

The C=C double bond in cinnamic acids, being conjugated to the carbonyl group of the carboxylic acid, can act as a Michael acceptor. researchgate.netalevelchemistry.co.uk This allows for the conjugate addition (1,4-addition) of nucleophiles. masterorganicchemistry.com In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. alevelchemistry.co.ukmasterorganicchemistry.com This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. alevelchemistry.co.uk

A variety of nucleophiles can participate in Michael additions to cinnamic acid derivatives, including enolates, amines, and thiols. masterorganicchemistry.com The reaction is typically catalyzed by a base, which generates the active nucleophile. alevelchemistry.co.uk For this compound, the electron-withdrawing nature of the halogen substituents on the phenyl ring would likely enhance the electrophilicity of the β-carbon, potentially facilitating the Michael addition.

Cinnamic acids can exist as two geometric isomers: the E-isomer (trans) and the Z-isomer (cis), referring to the relative orientation of the substituents on the C=C double bond. The trans isomer is generally more stable. biorxiv.org Interconversion between these isomers can be achieved through various methods.

Photochemical isomerization is a common method, where irradiation with UV light can lead to a photostationary state, a mixture of the cis and trans isomers. cdnsciencepub.comcdnsciencepub.comresearchgate.net The exact composition of this mixture depends on the wavelength of light and the solvent used. cdnsciencepub.comcdnsciencepub.com In some plant systems, both UV-dependent and UV-independent isomerization of cinnamic acid has been observed. biorxiv.org The isomerization of the p-coumaric acid chromophore is a key step in the photocycle of photoactive yellow protein. nih.gov

Thermal isomerization is also possible, though it often favors the more stable trans isomer. cdnsciencepub.com However, treatment of trans-cinnamic acid with polyphosphoric acid has been shown to yield the cis-isomer. rsc.org The mechanism of isomerization can be complex and may involve radical or ionic intermediates.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is another reactive center, participating in reactions such as decarboxylation.

Decarboxylative reactions involve the removal of the carboxyl group as carbon dioxide (CO₂). This process can be coupled with the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful synthetic strategy. wikipedia.orgrsc.org

Decarboxylative cross-coupling reactions of cinnamic acids with various partners, such as aryl halides or other unsaturated compounds, have been developed. wikipedia.orgrsc.org These reactions are often catalyzed by transition metals like palladium. rsc.org The general process involves the formation of a metal-carboxylate intermediate, followed by decarboxylation and subsequent coupling with the reaction partner. wikipedia.org This methodology allows for the synthesis of substituted styrenes and other vinyl compounds. rsc.org

Furthermore, decarboxylative functionalization of cinnamic acids can lead to the formation of C-S bonds, as seen in the electrochemical synthesis of (E)-vinyl sulfones from cinnamic acids and aromatic sulfonylhydrazides. acs.org Copper-catalyzed decarboxylative cross-coupling of cinnamic acids with a cyano source has also been reported for the synthesis of β,γ-unsaturated nitriles. nih.gov These reactions highlight the versatility of the carboxylic acid group as a synthetic handle for the introduction of various functional groups. rsc.org

Esterification and Amidation

The carboxylic acid moiety of cinnamic acids is readily converted into esters and amides through various synthetic methodologies. These reactions are fundamental in organic synthesis, often employed to modify the biological activity or physicochemical properties of the parent molecule.

Esterification: The conversion of cinnamic acids to their corresponding esters can be achieved through several methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, trans-cinnamic acid can be esterified with various alcohols in the presence of a strong acid catalyst like sulfuric acid. nih.gov More contemporary and milder methods, such as the Steglich esterification, utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction under milder conditions, which is particularly advantageous for sensitive substrates. nih.gov A greener version of the Steglich esterification has been developed using acetonitrile (B52724) as a solvent, offering an average yield of 70% in just 45 minutes with mild heating. nih.gov

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Amidation: The formation of amides from cinnamic acids is another crucial transformation. Similar to esterification, coupling agents are often employed to facilitate the reaction between the carboxylic acid and an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and EDC are frequently used. analis.com.my Optimized protocols for the N-amidation of cinnamic acid using EDC have been developed, achieving high yields (up to 93.1%) in anhydrous THF. analis.com.my Boric acid has also been effectively used as a catalyst for the direct amidation of cinnamic acid with diethylamine (B46881) under ultrasonic irradiation, yielding N,N-diethyl cinnamamide.

The mechanism of carbodiimide-mediated amidation involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct.

Interactive Table: Esterification and Amidation of Cinnamic Acid Derivatives

ReactantReagent/CatalystProductYield (%)Reference
trans-Cinnamic acidVarious alcohols, H₂SO₄Cinnamate (B1238496) esters- nih.gov
(E)-Cinnamic acid1°/2° alcohols, EDC(E)-Cinnamate esters~70 nih.gov
Cinnamic acidp-Anisidine, EDC.HClN-(4-methoxyphenyl)cinnamamide93.1 analis.com.my
Cinnamic acidDiethylamine, Boric acidN,N-diethyl cinnamamide-

Hunsdiecker-Type Reactions

The Hunsdiecker reaction provides a pathway for the decarboxylative halogenation of carboxylic acids. wikipedia.orgbyjus.comalfa-chemistry.com In this reaction, the silver salt of a carboxylic acid reacts with a halogen to produce an organic halide with one fewer carbon atom. wikipedia.orgbyjus.comalfa-chemistry.com

The reaction is believed to proceed through a radical chain mechanism. wikipedia.orgalfa-chemistry.com The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.com Homolytic cleavage of the oxygen-bromine bond generates a carboxyl radical, which then undergoes decarboxylation to form an alkyl or aryl radical. This radical subsequently abstracts a halogen atom from another acyl hypobromite molecule or reacts with a halogen molecule to yield the final halide product.

For α,β-unsaturated carboxylic acids like cinnamic acids, the Hunsdiecker reaction can sometimes lead to low yields due to competing side reactions. lscollege.ac.in However, modifications to the classical conditions have been developed. For instance, using N-halosuccinimide in the presence of a catalytic amount of lithium acetate (B1210297) has been shown to improve the yield of β-halostyrenes. lscollege.ac.in A chemoenzymatic Hunsdiecker-type reaction has also been reported, utilizing a vanadium-dependent chloroperoxidase to generate hypobromite in situ, which then reacts with unsaturated carboxylic acids to give vinyl bromides.

While no specific examples for this compound are readily available, it is expected that it would undergo a Hunsdiecker-type reaction to yield 1,2-dibromo-3-fluoro-4-(β-bromovinyl)benzene, though the presence of multiple halogen substituents on the aromatic ring might influence the reaction's efficiency and potentially lead to side products.

Interactive Table: Hunsdiecker and Related Reactions

SubstrateReagentsProductNotesReference
Silver carboxylateBromineAlkyl/Aryl bromideClassic Hunsdiecker reaction wikipedia.orgbyjus.comalfa-chemistry.com
α,β-Unsaturated carboxylic acidN-Halosuccinimide, LiOAcβ-HalostyreneImproved yield for unsaturated systems lscollege.ac.in
Unsaturated carboxylic acidsV-dependent chloroperoxidase, H₂O₂, BromideVinyl bromideChemoenzymatic approach
3-Chlorocyclobutane carboxylic acidMercuric oxide, Bromine1-Bromo-3-chlorocyclobutaneChristol-Firth modification byjus.com

Reactions Involving Halogen Substituents (Bromine, Fluorine)

The halogen atoms on the aromatic ring of this compound are key sites for further chemical modifications, particularly through nucleophilic aromatic substitution and redox reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

In the case of this compound, the propenoic acid group is an electron-withdrawing group, which, along with the inductive effect of the halogens themselves, activates the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Therefore, in a reaction with a nucleophile, the fluorine atom at the C2 position would be the most likely to be substituted. However, the positions of the bromine atoms (C3 and C4) relative to the electron-withdrawing cinnamic acid group (para and meta, respectively, to the C4-Br and C3-Br bonds) would also influence their reactivity. The bromine at the C4 position, being para to the activating group, would be more susceptible to substitution than the bromine at the C3 (meta) position.

Enzymatic and Biocatalytic Transformations of Substituted Cinnamic Acids

Enzymes offer a powerful and selective alternative to traditional chemical methods for the transformation of substituted cinnamic acids. These biocatalytic approaches often proceed under mild conditions with high regio- and stereoselectivity.

Lipases are commonly used for the enzymatic esterification of cinnamic acids. For example, Novozym 435, an immobilized lipase, has been successfully used for the synthesis of various cinnamic acid esters. nih.gov The enzymatic hydrolysis of fluorinated arylcarboxylic acid esters has also been demonstrated, providing a route to chiral fluorinated carboxylic acids. mdpi.com For example, the hydrolysis of ethyl esters of fluorinated acids using esterases and hydrolases can lead to the formation of (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com

The degradation of halogenated aromatic compounds by microorganisms is an area of significant research interest. For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely biodegrade 4-fluorocinnamic acid. nih.gov The degradation pathway involves the initial conversion of 4-fluorocinnamic acid to 4-fluorobenzoic acid via a β-oxidation mechanism. nih.gov This demonstrates the potential for biocatalytic systems to be used in the remediation of environments contaminated with halogenated organic compounds.

While specific enzymatic transformations of this compound have not been reported, the existing literature on related compounds suggests that it could be a substrate for various enzymes, including lipases for esterification or hydrolysis, and potentially for microbial degradation pathways. The presence and position of the multiple halogen substituents would likely have a significant impact on the rate and selectivity of such enzymatic reactions.

Interactive Table: Enzymatic Transformations of Halogenated Cinnamic Acids and Derivatives

SubstrateEnzyme/OrganismTransformationProductReference
Ferulic acid, p-Methoxycinnamic acidNovozym 435 (Lipase)EsterificationEthyl ferulate, Octyl methoxycinnamate nih.gov
Ethyl esters of fluorinated acidsEsterases/HydrolasesHydrolysis(S)-Carboxylic acids, (R)-Esters mdpi.com
4-Fluorocinnamic acidArthrobacter sp. G1 and Ralstonia sp. H1Biodegradation4-Fluorobenzoic acid and further degradation nih.gov

Structure Activity Relationship Sar Studies of Halogenated Cinnamic Acid Derivatives Focus on Mechanistic Insights and Structural Impact

Influence of Halogen Substituents on Molecular Interactions and Pathways

The introduction of halogen atoms such as bromine and fluorine into the cinnamic acid structure serves as a powerful tool to fine-tune its physicochemical properties. Halogenation can alter electron distribution, lipophilicity, and steric profile, which in turn affects how the molecule interacts with its environment and biological targets. The type of halogen and its position on the phenyl ring are determining factors for the compound's ultimate biological effect. nih.gov

The specific placement of bromine and fluorine atoms on the phenyl ring significantly impacts the intermolecular forces a molecule can exert, including hydrogen bonds and halogen bonds. The structural influence of halogens often increases with the size of the atom (Cl < Br < I), which corresponds to an increase in the size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can interact with negative sites on other molecules. nih.gov

Studies on various halogenated compounds demonstrate that positionality is key. For instance, research on cholinesterase inhibitors showed that para-substituted fluorine or chlorine on cinnamic acid derivatives resulted in potent activity against acetylcholinesterase (AChE), whereas ortho-substituted analogs were more active against butyrylcholinesterase (BChE). nih.gov This highlights how the position of the halogen dictates selectivity and interaction with different molecular targets. nih.gov In another context, the presence of a bromo atom at the ortho position to a phenolic group was found to significantly increase the lipophilicity of hydroxycinnamic acid derivatives. nih.govup.pt This change in lipophilicity, a critical factor in a molecule's ability to cross cellular membranes, is a direct consequence of the halogen's position. Furthermore, research on the phytotoxicity of halogenated cinnamic acids showed that for para-substituted compounds, the inhibitory effect increased with the size and electronegativity of the halogen, in the order of F < Cl < Br. mdpi.com

Halogenation affects not only intermolecular interactions but also the intrinsic reactivity and conformation of the cinnamic acid molecule. The vinyl fragment, or the α,β-unsaturated double bond, is a key reactive center in the cinnamic acid structure. jocpr.com The electrophilicity of this double bond can be modulated by the electronic properties of substituents on the phenyl ring. researchgate.net

Correlations between Structural Features and Molecular Recognition (e.g., Enzyme-Ligand Interactions)

The vinyl fragment and the substitution pattern on the phenyl ring are critical determinants of biological activity. jocpr.com The α,β-unsaturated bond is not merely a spacer but an active participant in molecular interactions, contributing to the planarity and electronic properties of the molecule. The antioxidant activity of cinnamic acid derivatives, for instance, is attributed in part to the reactivity of this vinyl fragment. jocpr.com

The substitution pattern on the phenyl ring dictates the molecule's interaction with the binding pocket of a target protein. Studies have repeatedly shown that the arrangement of substituents is crucial. For example, a 3,4-dichloro substitution on the phenyl ring of related structures has been found to be highly favorable for potent inhibitory activities. nih.gov Similarly, the biological activity of cinnamic acid derivatives against various bacteria is affected by the position of halogen substitutes; a para-substituted chloro-compound was found to be more than twice as active as its ortho-substituted counterpart. nih.gov This underscores that a specific substitution pattern is often required for optimal molecular recognition.

The addition of halogens can significantly alter the binding affinity of a cinnamic acid derivative to its molecular target. This effect is a composite of steric, electronic, and hydrophobic contributions. Halogens can increase binding affinity by forming halogen bonds with protein residues, displacing water molecules from the binding site, or enhancing hydrophobic interactions.

The type and position of the halogen are crucial. In a study of halogenated cinnamic acids' phytotoxic effects, a bromine atom at the para-position (trans-4-bromocinnamic acid) led to a greater inhibitory effect than chlorine or fluorine at the same position. mdpi.comresearchgate.net Conversely, studies on cholinesterase inhibitors revealed that para-substituted fluorine or chlorine enhanced binding to AChE, while ortho-substitution favored binding to BChE. nih.gov This demonstrates that there is no universal rule; the effect of halogenation is target-specific. The introduction of an electron-withdrawing halogen can also render a molecule inactive towards certain enzymes, as seen with 4-chlorocinnamic acid and chloroperoxidase, indicating a negative impact on binding or catalytic processing in that specific case. nih.gov

Comparative Activity of Halogenated Cinnamic Acid Derivatives
CompoundTarget/AssayKey FindingSource
Para-chlorocinnamic acidAntibacterialMore active (IC50 = 4.54 µg/mL) than ortho-chloro isomer. nih.gov
Ortho-chlorocinnamic acidAntibacterialLess active (IC50 = 9.91 µg/mL) than para-chloro isomer. nih.gov
trans-4-Bromocinnamic acidPhytotoxicity (C. campestris)More active than 4-chloro and 4-fluoro analogs. mdpi.com
Para-fluoro/chloro derivativesAChE InhibitionPotent activity against AChE, poor against BChE. nih.gov
Ortho-fluoro/chloro derivativesBChE InhibitionPotent activity against BChE, poor against AChE. nih.gov

Computational SAR Studies for Halogenated Cinnamic Acids

Computational methods are invaluable for understanding and predicting the structure-activity relationships of halogenated cinnamic acids. oncodesign-services.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations allow researchers to investigate how these compounds interact with their biological targets at a molecular level. oncodesign-services.com These models can predict the biological activity of novel compounds based on their chemical structure, helping to guide the synthesis of more potent and selective molecules. oncodesign-services.com

For example, molecular docking studies on a cinnamic acid derivative, KAD-7, were used to predict its binding affinity and interaction with the amino acid residues of target proteins. nih.gov The study showed that the test ligand docked into the same binding site as a reference compound, and the stability of the bound complex was analyzed using simulations. nih.gov Such computational approaches can elucidate the specific interactions, like hydrogen or halogen bonds, that contribute to binding affinity. By correlating structural features with activity data, these models can identify the key molecular properties—such as specific substitutions or conformational preferences—that drive the desired biological effect, thereby accelerating the drug discovery and design process. oncodesign-services.com

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Analysis of Halogenated Cinnamic Acid Derivatives: Mechanistic Insights and Structural Impact

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding the physicochemical properties that govern the therapeutic efficacy of molecules, thereby guiding the design of new, more potent derivatives. nih.govnih.gov For halogenated cinnamic acid derivatives, including the specific compound 3,4-Dibromo-2-fluorocinnamic acid, QSAR and three-dimensional QSAR (3D-QSAR) analyses provide critical insights into how halogenation patterns and other structural features influence their biological effects.

Mechanistic Insights from QSAR Studies

The introduction of halogens into the cinnamic acid scaffold is a known strategy to enhance biological activity, particularly antibacterial and antifungal properties. researchgate.net The position and type of halogen substituent significantly affect the compound's efficacy. For instance, studies on chloro-substituted cinnamic acids have shown that a para-substitution leads to higher antibacterial activity compared to an ortho-substitution, suggesting that the position of the electron-withdrawing group is crucial for the compound's interaction with its biological target. nih.gov This is further supported by findings that an electron-withdrawing group at the para position of the phenyl ring generally favors significant anti-tuberculosis activity. nih.gov

In the case of this compound, the presence of three halogen atoms—two bromine and one fluorine—is expected to significantly modulate its electronic and lipophilic character. The bromine atoms at positions 3 and 4, and the fluorine atom at position 2, would create a distinct electron distribution across the aromatic ring, influencing its interaction with biological macromolecules. The Hammett constant (σ), a measure of the electronic effect of a substituent, is a key parameter in QSAR studies. asianpubs.org Halogens are electron-withdrawing, and their presence would increase the acidity of the carboxylic acid group and potentially enhance interactions with enzymatic targets.

Structural Impact and 3D-QSAR Analysis

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity. nih.gov

For halogenated cinnamic acid derivatives, 3D-QSAR studies on related compounds have highlighted the importance of steric and electrostatic fields in determining their inhibitory activities. For example, a 3D-QSAR study on a series of cinnamic acid derivatives as antimalarial agents revealed that van der Waals energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the principal moment of inertia were significant descriptors for activity. asianpubs.org This suggests that both the steric bulk and the electronic properties of the substituents are critical.

Applying these principles to this compound, the following structural impacts can be inferred:

Electrostatic Effects: The high electronegativity of fluorine and the electron-withdrawing nature of bromine will create a specific electrostatic potential map around the molecule. This will influence its ability to form hydrogen bonds and other electrostatic interactions with amino acid residues in a target protein. Molecular docking analyses of other cinnamic acid derivatives have shown that interactions with specific residues, such as Asp163, Tyr468, and Glu504 in E. coli β-glucuronidase, are crucial for inhibitory activity. nih.gov The halogenation pattern of this compound would dictate its potential to engage in similar critical interactions.

Research Findings from Halogenated Cinnamic Acid Derivatives

To illustrate the impact of halogenation on biological activity, the following table summarizes the inhibitory concentrations (IC₅₀) of various halogenated cinnamic acid derivatives against different biological targets, as reported in the literature.

Compound NameSubstitution PatternBiological TargetIC₅₀ (µM)Reference
4-Chlorocinnamic acid4-ChloroEscherichia coli708 nih.gov
4-Chlorocinnamic acid4-ChloroBacillus subtilis708 nih.gov
3-Bromocinnamic acid3-BromoPhaseolus vulgaris root growth inhibitionNot specified in IC₅₀ researchgate.net
4-Bromocinnamic acid4-BromoCuscuta campestris growth inhibition>1000 mdpi.com
3-Chlorocinnamic acid3-ChloroCuscuta campestris growth inhibition~500 mdpi.com
4-Chlorocinnamic acid4-ChloroCuscuta campestris growth inhibition~700 mdpi.com
para-substituted chloro-compound4-ChloroAntibacterial4.54 µg/mL nih.gov
ortho-substituted chloro-compound2-ChloroAntibacterial9.91 µg/mL nih.gov

These findings collectively suggest that the specific halogenation pattern on the cinnamic acid scaffold is a critical determinant of biological activity. nih.govmdpi.com The number, type, and position of the halogen atoms influence the electronic and steric properties of the molecule, which in turn govern its interaction with biological targets. nih.gov While direct QSAR and 3D-QSAR data for this compound are not available, the established principles from related halogenated derivatives provide a strong foundation for predicting its potential bioactivity and for guiding future research into its therapeutic applications.

Advanced Applications of 3,4 Dibromo 2 Fluorocinnamic Acid in Materials Science and Chemical Intermediates

Building Blocks for Polymer Synthesis

The distinct structural features of cinnamic acid and its derivatives have established them as prominent building blocks in polymer science. nih.govrsc.org The presence of a carboxylic acid group and an α,β-unsaturated system allows for their incorporation into various polymer backbones, leading to materials with tailored properties.

Preparation of Polyesters, Polyamides, and Poly(anhydride esters) from Cinnamic Acid Derivatives

Cinnamic acid derivatives are extensively utilized in the synthesis of several classes of polymers, including polyesters, polyamides, and poly(anhydride-esters). rsc.org The carboxylic acid functionality is the key reactive group that enables the formation of these polymers through polycondensation reactions.

Polyesters: The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol. jku.atresearchgate.net While 3,4-Dibromo-2-fluorocinnamic acid itself is a mono-carboxylic acid, it can be chemically modified to create monomers suitable for polyesterification. For instance, it could be functionalized to introduce a second reactive group, such as a hydroxyl or another carboxylic acid, allowing it to act as a monomer. The incorporation of halogenated compounds into polyester (B1180765) chains is a known strategy to impart specific properties, such as flame retardancy. google.comgoogle.com The bromine atoms on the phenyl ring of this compound could confer enhanced thermal stability and flame-resistant properties to the resulting polyester.

Polyamides: Polyamides are generally synthesized through the condensation of a dicarboxylic acid with a diamine. youtube.comacs.org Similar to polyester synthesis, this compound can be used to create novel polyamide structures. Its carboxylic acid group can react with an amine to form an amide linkage, which is the defining bond in polyamides. nih.gov By incorporating this halogenated cinnamic acid derivative, polyamides with unique characteristics can be developed. The halogen atoms can influence the polymer's solubility, thermal behavior, and potential for further functionalization.

Poly(anhydride-esters): Poly(anhydride-esters) are a class of biodegradable polymers that have been explored for controlled drug release applications. jku.at These polymers can be synthesized from molecules containing both carboxylic acid and ester functionalities. Cinnamic acid derivatives have been successfully used to create such polymers. For example, p-Coumaric acid has been incorporated into a poly(anhydride-ester) backbone for controlled release applications. researchgate.net The synthesis often involves creating a prepolymer with anhydride (B1165640) linkages that can then be polymerized. Given this precedent, this compound could be a candidate for developing new poly(anhydride-esters) with potentially modified degradation rates and properties due to its halogen substituents.

Design of Advanced Polymers with Specific Architectures

The term "polymer architecture" describes the arrangement of monomer units within a polymer chain, which can range from simple linear structures to more complex branched, star-shaped, or crosslinked networks. ntu.edu.sg The architecture of a polymer has a profound impact on its physical and chemical properties. Cinnamic acid derivatives can be incorporated into various polymer architectures to create materials with specific functionalities.

The introduction of this compound into a polymer backbone can significantly influence the resulting material's properties. The bulky and electronegative bromine and fluorine atoms can affect chain packing, leading to changes in the glass transition temperature and mechanical strength. Furthermore, the presence of halogens can create opportunities for post-polymerization modification through reactions such as cross-coupling, allowing for the design of highly functional materials. The use of halogen bonding can also direct the synthesis and self-assembly of polymers into unique structures. ntu.edu.sg

Precursors for Value-Added Chemicals

Beyond its use in polymer synthesis, this compound serves as a valuable intermediate for the production of a range of fine chemicals. Its multiple reactive sites allow for a variety of chemical transformations, leading to the synthesis of styrenes, stilbenes, and amino acids.

Conversion to Styrenes and Stilbenes via Decarboxylation

The decarboxylation of cinnamic acids is a known method for producing styrenes and can be a stepping stone in the synthesis of stilbenes. researchgate.net This reaction involves the removal of the carboxylic acid group as carbon dioxide, typically through thermal or catalytic methods. nih.govacs.org

Styrenes: The direct decarboxylation of this compound would yield 3,4-dibromo-2-fluorostyrene. This halogenated styrene (B11656) derivative could be a valuable monomer for the synthesis of specialty polymers with unique optical or electronic properties.

Stilbenes: Stilbenes, which feature a central carbon-carbon double bond connecting two aryl groups, are another class of compounds that can be synthesized from cinnamic acid derivatives. While not a direct conversion, the synthetic pathways to stilbenes often involve intermediates that can be derived from cinnamic acids. acs.org For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, can be used to form stilbene (B7821643) structures. The bromine atoms on this compound provide reactive handles for such cross-coupling reactions, enabling the synthesis of complex, asymmetrically substituted stilbenes with potential applications in electronics and materials science.

Synthesis of Amino Acids (e.g., L-Phenylalanine)

Phenylalanine and its derivatives are essential amino acids with wide-ranging applications in pharmaceuticals and biotechnology. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that can catalyze the addition of ammonia to cinnamic acids to produce L-phenylalanine. nih.gov This enzymatic approach offers a green and highly selective route to these valuable compounds.

It has been demonstrated that halogenated derivatives of L-phenylalanine can be synthesized from the corresponding halogenated cinnamic acids using PALs. nih.gov This suggests that this compound could serve as a substrate for PAL-catalyzed amination to produce 3,4-dibromo-2-fluoro-L-phenylalanine. This novel, highly functionalized amino acid could be a valuable building block for the synthesis of peptides with modified biological activities or for use as a chiral intermediate in the synthesis of complex pharmaceutical compounds. The incorporation of halogenated phenylalanine derivatives has been shown to influence the properties of peptides and proteins. nih.gov

Intermediate in the Production of Synthetic Dyes

Aromatic compounds containing various functional groups are often used as intermediates in the synthesis of synthetic dyes. The chromophoric properties of these dyes arise from extended conjugated systems within their molecular structures. While there is no direct evidence in the reviewed literature of this compound being used in dye production, its structure suggests potential applicability in this field.

The aromatic ring, coupled with the double bond and the potential for further functionalization via its halogen atoms, makes it a candidate for incorporation into dye molecules. The bromine atoms could be replaced through nucleophilic substitution or cross-coupling reactions to attach other chromophoric or auxochromic groups, thereby tuning the color and properties of the resulting dye.

Development of Functional Materials

While direct applications of this compound in functional materials are not documented, the cinnamic acid scaffold is a well-known building block for various advanced materials. rsc.org The presence of bromine and fluorine atoms on the phenyl ring of this compound suggests potential for unique material properties.

Cinnamic acid and its derivatives are recognized for their utility in creating photoresponsive polymers. rsc.org The carbon-carbon double bond in the acrylic acid side chain can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking, and this process can often be reversed with shorter wavelength UV light. This photo-reactivity is the basis for their use in photoresist technology and the development of photoresponsive materials. nih.govresearchgate.netcapes.gov.br

Although no specific research has been published on the use of this compound for photo-cleavable surfactants, the general principle involves incorporating a light-sensitive group into a surfactant molecule. The cinnamate (B1238496) group is a candidate for such applications. The substitution pattern of this compound could influence the absorption wavelength and efficiency of photocleavage, a subject for potential future investigation.

Aromatic carboxylic acids, including cinnamic acid, have been investigated as corrosion inhibitors for various metals. cortecvci.compeacta.org These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. google.com The effectiveness of inhibition is often related to the electronic properties of the substituents on the aromatic ring. Halogenated compounds, in particular, are known to be effective corrosion inhibitors.

A theoretical study on phytochemicals as green corrosion inhibitors suggested that cinnamic acid is effective in preventing the corrosion of iron. umsida.ac.id The adsorption energy of cinnamic acid on an iron surface indicates a strong interaction, leading to the formation of a protective barrier. umsida.ac.id While no data exists specifically for this compound, its halogen substituents would likely enhance its adsorption characteristics and, consequently, its potential as a corrosion inhibitor. peacta.org

General Class of Inhibitor Mechanism of Action Potential Advantage of Halogenation
Cinnamic AcidsAdsorption on metal surface, forming a protective film. cortecvci.comgoogle.comIncreased electron density from halogens can enhance adsorption and inhibitor efficiency.
Aromatic Carboxylic AcidsInteraction of the carboxyl group and the π-electrons of the aromatic ring with the metal surface. peacta.orgHalogen atoms can further promote adhesion to the metal surface.

Catalytic Applications

The catalytic applications of this compound have not been specifically reported. However, the structural features of this molecule suggest potential roles in both organometallic catalysis and biocatalysis.

Cinnamic acid and its derivatives can act as ligands in organometallic complexes. libretexts.orgyoutube.combritannica.com The carboxylate group can coordinate to a metal center, and the alkene moiety can also participate in bonding. These complexes can be used as catalysts in a variety of organic transformations. The electronic properties of the ligand, influenced by substituents on the phenyl ring, can modulate the reactivity of the metal center. youtube.com The dibromo- and fluoro-substituents on this compound would make it an electron-withdrawing ligand, which could be beneficial in certain catalytic cycles.

Cinnamic acids are natural products and are involved in various biosynthetic pathways. d-nb.inforesearchgate.netnih.gov Enzymes such as 4-coumarate-CoA ligase (4CL) can activate cinnamic acids to their corresponding Coenzyme A thioesters. d-nb.inforesearchgate.net These activated compounds are intermediates in the biosynthesis of a wide range of secondary metabolites. While the substrate specificity of these enzymes is broad, the acceptance of a highly substituted derivative like this compound would need to be experimentally verified. Research has shown that various substituted cinnamic acids can be utilized by enzymes, suggesting that biocatalytic transformations of this compound may be feasible. d-nb.inforesearchgate.net

Catalysis Type Potential Role of this compound Key Structural Feature
Organometallic CatalysisAs a ligand to modulate the electronic properties and reactivity of a metal catalyst. youtube.comCarboxylate group, alkene, and electron-withdrawing halogen substituents.
BiocatalysisAs a substrate for enzymes in biosynthetic pathways to create novel compounds. d-nb.inforesearchgate.netCinnamic acid scaffold.

Future Research Directions for 3,4 Dibromo 2 Fluorocinnamic Acid

Development of Novel and Green Synthetic Routes

The efficient and environmentally benign synthesis of 3,4-Dibromo-2-fluorocinnamic acid is the foundational step for its comprehensive study and potential application. While classical methods for cinnamic acid synthesis, such as the Perkin and Knoevenagel condensations, provide a starting point, future research should focus on developing more sustainable and atom-economical routes.

The Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, is a traditional method for producing cinnamic acids. chemscene.comnih.gov For this compound, this would likely involve the reaction of 3,4-Dibromo-2-fluorobenzaldehyde with acetic anhydride and a suitable base. chemscene.comguidechem.com A key area of future research would be the optimization of this reaction to improve yields and minimize by-products, potentially through the use of microwave irradiation to reduce reaction times. nih.gov

The Knoevenagel condensation offers another classic route, reacting an active hydrogen compound with a carbonyl group followed by dehydration. rsc.org In the context of green chemistry, employing water as a solvent and using milder, recyclable catalysts would be a significant advancement. csub.edunist.gov The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and allows for decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid, could also be explored. rsc.orgcsub.edu

More contemporary methods such as the Mizoroki-Heck cross-coupling reaction present a promising avenue for green synthesis. This palladium-catalyzed reaction couples an aryl halide with an alkene and could be adapted for the synthesis of this compound, potentially offering high stereoselectivity and functional group tolerance under mild, aqueous conditions.

Future research should aim to develop and compare these synthetic strategies, with a focus on metrics such as yield, purity, cost-effectiveness, and environmental impact. The ideal synthetic protocol would be one that is not only efficient but also aligns with the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Table 1: Potential Synthetic Routes for this compound

Reaction Reactants Potential Advantages Areas for Future Research
Perkin Reaction 3,4-Dibromo-2-fluorobenzaldehyde, Acetic Anhydride Well-established method Optimization of reaction conditions, exploration of microwave-assisted synthesis
Knoevenagel Condensation 3,4-Dibromo-2-fluorobenzaldehyde, Malonic Acid Use of greener solvents (e.g., water), potential for one-pot reactions Development of recyclable catalysts, investigation of Doebner modification

Exploration of Undiscovered Reaction Pathways

The unique substitution pattern of this compound, featuring both electron-withdrawing and bulky halogen atoms, suggests that it may participate in a variety of novel chemical transformations. Future research should systematically explore its reactivity to uncover new reaction pathways and synthesize novel derivatives.

One promising area of investigation is decarboxylative functionalization . The carboxylic acid group can serve as a leaving group in various cross-coupling reactions, enabling the introduction of a wide range of substituents at the vinylic position. Exploring the decarboxylative coupling of this compound with different partners could lead to a diverse library of functionalized styrenes with potential applications in materials science and medicinal chemistry. A related pathway, debrominative decarboxylation, has been shown to produce (Z)-β-bromostyrenes from dibromoaryl propanoic acids and could be a valuable transformation to investigate for this specific molecule.

The presence of the alkene double bond makes photodimerization another intriguing reaction to explore. The topochemical [2+2] cycloaddition of cinnamic acids in the solid state is a well-studied phenomenon, and the halogen substituents on the phenyl ring of this compound are expected to influence the crystal packing and, consequently, the outcome of such reactions. Investigating the solid-state photoreactivity could lead to the synthesis of novel cyclobutane (B1203170) derivatives with unique stereochemistry and potential applications as molecular scaffolds.

Furthermore, the bromine atoms on the aromatic ring are susceptible to various transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, and nucleophilic aromatic substitution . The interplay between the two bromine atoms and the fluorine atom will likely lead to interesting regioselectivity in these reactions, which warrants detailed investigation.

Advanced Spectroscopic Characterization Techniques for Solid-State Properties

A thorough understanding of the solid-state structure and properties of this compound is crucial for its potential applications in materials science. Future research should employ a suite of advanced spectroscopic techniques to elucidate these properties.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline and amorphous solids. For this compound, ssNMR studies, including ¹³C, ¹⁹F, and potentially even ⁷⁹/⁸¹Br NMR, could provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions in the solid state. This would be particularly valuable for understanding the polymorphism and the solid-state reactivity of the compound.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can provide a "fingerprint" of the molecule, revealing information about its functional groups and molecular structure. Future work should involve detailed FT-IR and Raman analysis of this compound, both in the solid state and in solution. These techniques would be instrumental in monitoring the progress of reactions, identifying reaction products, and studying the effects of the halogen substituents on the vibrational modes of the molecule.

Table 2: Proposed Spectroscopic Investigations for this compound

Technique Information to be Gained Potential Significance
Solid-State NMR (¹³C, ¹⁹F, ⁷⁹/⁸¹Br) Molecular conformation, crystal packing, polymorphism, intermolecular interactions Understanding solid-state reactivity, guiding crystal engineering efforts
FT-IR Spectroscopy Identification of functional groups, monitoring reaction kinetics Confirming molecular structure, studying reaction mechanisms

Further Elucidation of Structure-Reactivity Relationships through Comprehensive Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful means to complement experimental studies and gain deeper insights into the electronic structure and reactivity of molecules. Future research should leverage comprehensive computational studies to elucidate the structure-reactivity relationships of this compound.

DFT calculations can be employed to predict a range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. These calculations can also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity in various chemical transformations.

Furthermore, computational modeling can be used to investigate reaction mechanisms, map out potential energy surfaces, and predict the regioselectivity and stereoselectivity of reactions. For example, DFT studies could be used to model the transition states of the Perkin, Knoevenagel, and Heck reactions to understand the factors that control their efficiency and selectivity. Similarly, computational analysis of the photodimerization process could shed light on the role of crystal packing and intermolecular interactions in determining the reaction outcome.

By combining computational predictions with experimental results, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved.

Expansion of Applications in High-Performance Materials and Specialized Chemical Production

The unique structural features of this compound suggest its potential as a building block for a variety of high-performance materials and specialized chemicals. Future research should focus on exploring these potential applications.

The presence of multiple halogen atoms, particularly bromine, suggests that polymers derived from this compound could exhibit enhanced flame retardancy . The incorporation of this monomer into polymer backbones could lead to the development of new high-performance plastics with improved fire safety characteristics. The fluorine atom can also impart desirable properties such as thermal stability and chemical resistance.

The conjugated system of the cinnamic acid moiety, combined with the electronic effects of the halogen substituents, makes this molecule a candidate for applications in organic electronics . Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs). The tunability of the electronic properties through chemical modification of the carboxylic acid and the bromine atoms makes this a particularly attractive area for future research.

In the realm of specialized chemical production , this compound can serve as a versatile intermediate for the synthesis of complex organic molecules. Its functional groups provide multiple handles for further chemical transformations, allowing for the construction of elaborate molecular architectures. This could be of particular interest in the pharmaceutical and agrochemical industries, where the introduction of halogen atoms is a common strategy for modulating the biological activity of molecules.

Table 3: Potential Applications of this compound and its Derivatives

Application Area Key Structural Features Potential Advantages
High-Performance Polymers High bromine and fluorine content Enhanced flame retardancy, thermal stability, chemical resistance
Organic Electronics Conjugated π-system, tunable electronic properties Potential for use in OLEDs, OPVs, and OFETs

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-2-fluorocinnamic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated cinnamic acids typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for bromine/fluorine substitution. For 3,4-dibromo derivatives, regioselective bromination of 2-fluorocinnamic acid precursors under controlled temperatures (e.g., 0–5°C) using Br₂ in acetic acid is recommended. Fluorination can precede bromination to avoid side reactions . Purity (>95%) is achievable via recrystallization in ethanol/water mixtures, with yields dependent on stoichiometric ratios of halogenating agents (e.g., 1:2 molar ratio for Br₂) .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :
  • NMR Analysis : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions. For example, fluorine chemical shifts typically appear at δ -110 to -120 ppm in aromatic systems, while bromine’s electron-withdrawing effect deshields adjacent protons .
  • Melting Point : Compare observed values (e.g., ~210–215°C) with literature data for analogous compounds (e.g., 4-Bromo-2-fluorocinnamic acid: 219–223°C) to assess purity .
  • HPLC : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities, using acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental 13C^{13}\text{C}-NMR shifts and Density Functional Theory (DFT) calculations often arise from solvent effects or crystal packing. To resolve this:

Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to isolate environmental impacts .

Use X-ray crystallography to validate the solid-state structure and compare with gas-phase computational models .

Apply gauge-including atomic orbital (GIAO) methods in DFT to improve shift accuracy .

Q. What strategies mitigate halogen exchange side reactions during the synthesis of polyhalogenated cinnamic acids?

  • Methodological Answer :
  • Temperature Control : Maintain sub-10°C conditions during bromination to suppress Br/F exchange .
  • Protecting Groups : Temporarily protect the carboxylic acid group (e.g., as methyl esters) to reduce electron-withdrawing effects that destabilize halogens .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to minimize undesired dehalogenation .

Key Research Findings

  • Bioactivity : Bromine/fluorine substituents enhance binding to tyrosine kinases, as seen in SAR studies of analogous compounds .
  • Stability : The compound degrades <5% over 6 months at -20°C in amber vials, making it suitable for long-term storage .
  • Computational Modeling : Docking simulations suggest strong hydrophobic interactions with CYP450 enzymes, warranting further metabolic studies .

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